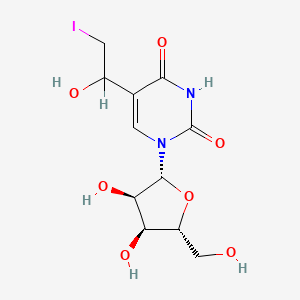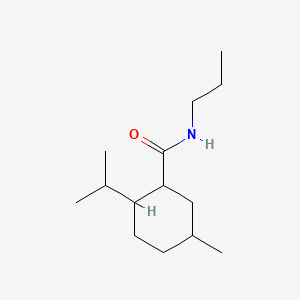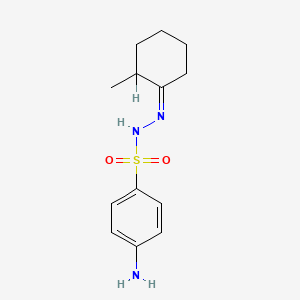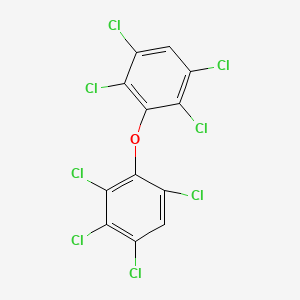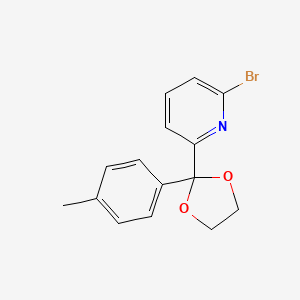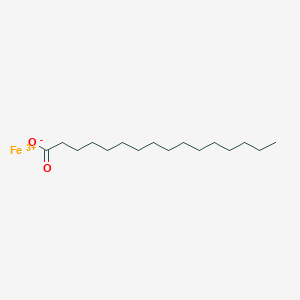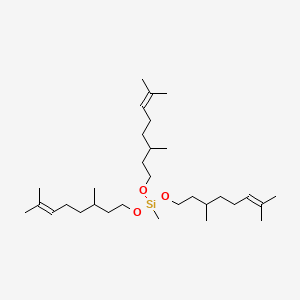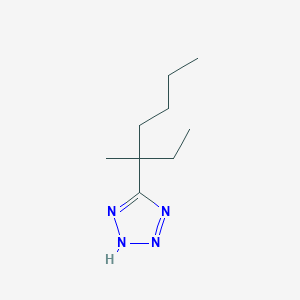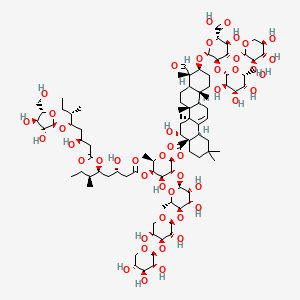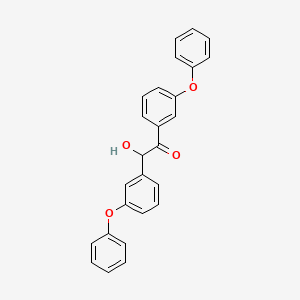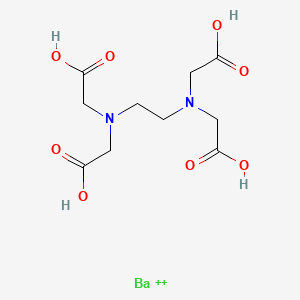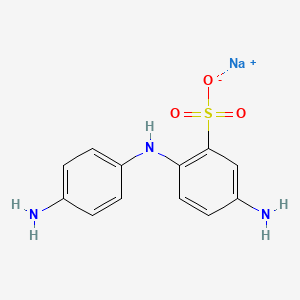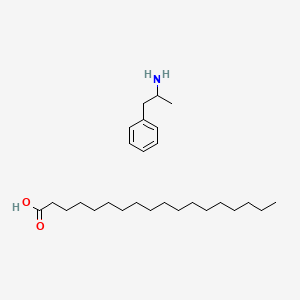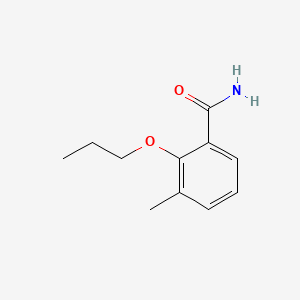
m-Toluamide, 2-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Toluamide, 2-propoxy-: is an organic compound with the molecular formula C11H15NO2 It is a derivative of m-toluamide, where the amide group is substituted with a 2-propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Toluamide, 2-propoxy- typically involves the reaction of m-toluamide with 2-propoxy reagents under controlled conditions. One common method is the reaction of m-toluamide with 2-propoxy chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of m-Toluamide, 2-propoxy- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: m-Toluamide, 2-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: m-Toluamide, 2-propoxy- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.
Biology: In biological research, m-Toluamide, 2-propoxy- is studied for its potential as a bioactive compound. It may exhibit properties such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals.
Industry: In the industrial sector, m-Toluamide, 2-propoxy- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of m-Toluamide, 2-propoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the propoxy group plays a crucial role in its bioactivity.
Comparison with Similar Compounds
m-Toluamide: The parent compound without the propoxy group.
N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar structure.
2-Butoxy-m-toluamide: Another derivative with a butoxy group instead of a propoxy group.
Uniqueness: m-Toluamide, 2-propoxy- is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering different reactivity and potential bioactivity compared to its analogs.
Properties
CAS No. |
91329-85-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methyl-2-propoxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-3-7-14-10-8(2)5-4-6-9(10)11(12)13/h4-6H,3,7H2,1-2H3,(H2,12,13) |
InChI Key |
KOPJTACKPRAAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=C1C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


